molecular formula C18H22ClNO.ClH<br>C18H23Cl2NO B000485 Phenoxybenzamine hydrochloride CAS No. 63-92-3

Phenoxybenzamine hydrochloride

Cat. No.: B000485
CAS No.: 63-92-3
M. Wt: 340.3 g/mol
InChI Key: VBCPVIWPDJVHAN-UHFFFAOYSA-N
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Description

Cefcapene pivoxil hydrochloride is a third-generation cephalosporin antibiotic. It is an ester-type prodrug that is hydrolyzed in the body to release the active compound, cefcapene. This compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. It is commonly used to treat various bacterial infections, including respiratory tract infections, skin infections, and urinary tract infections .

Mechanism of Action

Target of Action

Phenoxybenzamine hydrochloride primarily targets alpha receptors in the body . These receptors are present in the muscle that lines the walls of blood vessels .

Mode of Action

this compound works by blocking alpha receptors , leading to muscle relaxation and a widening of the blood vessels . This blocking is achieved through a permanent covalent bond with adrenergic receptors .

Biochemical Pathways

The blocking of alpha receptors leads to a series of downstream effects. It results in vasodilation in blood vessels due to its antagonistic effect at the alpha-1 adrenoceptor found in the walls of blood vessels . This causes a drop in blood pressure . As a non-selective alpha receptor antagonist, it will also affect both the postsynaptic alpha-1 and presynaptic alpha-2 receptors in the nervous system, and so reduce sympathetic activity .

Pharmacokinetics

this compound is variably absorbed from the gastrointestinal tract, with an onset of action within 2 hours and a peak effect within 4 to 6 hours . It has a long duration of action, with an elimination half-life of 24 hours . It is primarily excreted in urine and bile .

Result of Action

The result of this compound’s action is a lowering of blood pressure . This is due to the widening of the blood vessels, which increases blood flow to the skin, mucosa, and abdominal viscera . It is indicated for the control of episodes of hypertension and sweating that occur with a disease called pheochromocytoma .

Action Environment

The action of this compound can be influenced by various environmental factors. It’s important to note that the drug’s efficacy in reducing the vasoconstriction caused by epinephrine (adrenaline) and norepinephrine is well-documented .

Preparation Methods

The synthesis of cefcapene pivoxil hydrochloride involves several steps:

    Formation of Intermediate Compounds: The process begins with the reaction of a compound (formula I) in pyridine with methanesulfonyl chloride to form an intermediate (formula II).

    Reaction with 7-ACA: The intermediate (formula II) reacts with 7-aminocephalosporanic acid (7-ACA) in the presence of proline and diisopropylamine to form another intermediate (formula III).

    Formation of Compound IV: The intermediate (formula III) reacts with potassium carbonate to form compound IV.

    Reaction with Chlorosulfonyl Isocyanate: Compound IV reacts with chlorosulfonyl isocyanate in the presence of diisopropylamine to form compound V.

    Final Steps: Compound V reacts with iodomethyl pivalate in dimethylformamide (DMF) in the presence of potassium phosphate and copper acetate. The reaction is terminated with a phosphate solution, resulting in compound VI.

Chemical Reactions Analysis

Cefcapene pivoxil hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrochloric acid, sodium chloride, and various oxidizing agents. The major products formed from these reactions are the active compound cefcapene and its degradation products.

Scientific Research Applications

Cefcapene pivoxil hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Cefcapene pivoxil hydrochloride is similar to other third-generation cephalosporins, such as cefteram pivoxil and cefditoren pivoxil. it has unique properties that distinguish it from these compounds:

    Cefteram Pivoxil: Both cefcapene pivoxil and cefteram pivoxil are used to treat respiratory tract infections.

    Cefditoren Pivoxil: Cefditoren pivoxil is another third-generation cephalosporin with a similar mechanism of action. It is used to treat skin and respiratory tract infections.

Other similar compounds include cefixime and cefpodoxime, which also belong to the third-generation cephalosporins and share similar antibacterial spectra.

Properties

IUPAC Name

N-benzyl-N-(2-chloroethyl)-1-phenoxypropan-2-amine;hydrochloride
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InChI

InChI=1S/C18H22ClNO.ClH/c1-16(15-21-18-10-6-3-7-11-18)20(13-12-19)14-17-8-4-2-5-9-17;/h2-11,16H,12-15H2,1H3;1H
Source PubChem
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InChI Key

VBCPVIWPDJVHAN-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(COC1=CC=CC=C1)N(CCCl)CC2=CC=CC=C2.Cl
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Molecular Formula

C18H22ClNO.ClH, C18H23Cl2NO
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DSSTOX Substance ID

DTXSID0021127
Record name Phenoxybenzamine hydrochloride
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Molecular Weight

340.3 g/mol
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Physical Description

Phenoxybenzamine hydrochloride is a white crystalline powder. Melting point 137.5-140 °C. Used as an antihypertensive drug.
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Solubility

45.8 [ug/mL] (The mean of the results at pH 7.4), less than 0.1 mg/mL at 65.3 °F (NTP, 1992)
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CAS No.

63-92-3
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Melting Point

280 to 284 °F (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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